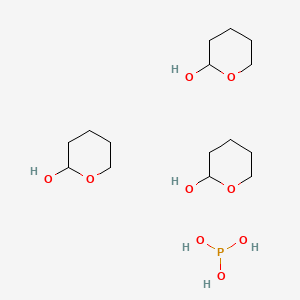

Oxan-2-ol;phosphorous acid

Beschreibung

Eigenschaften

CAS-Nummer |

94883-69-9 |

|---|---|

Molekularformel |

C15H33O9P |

Molekulargewicht |

388.39 g/mol |

IUPAC-Name |

oxan-2-ol;phosphorous acid |

InChI |

InChI=1S/3C5H10O2.H3O3P/c3*6-5-3-1-2-4-7-5;1-4(2)3/h3*5-6H,1-4H2;1-3H |

InChI-Schlüssel |

IQCRECSXLAZSSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCOC(C1)O.C1CCOC(C1)O.C1CCOC(C1)O.OP(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-2-ol can be achieved through the cyclization of 1,4-butanediol under acidic conditions. The reaction involves the intramolecular nucleophilic substitution of the hydroxyl group, resulting in the formation of the cyclic ether.

Phosphorous acid is typically prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ]

Alternatively, it can be produced by the hydrolysis of phosphorus trioxide (P4O6): [ \text{P}_4\text{O}_6 + 6 \text{H}_2\text{O} \rightarrow 4 \text{H}_3\text{PO}_3 ]

Industrial Production Methods

On an industrial scale, phosphorous acid is produced by the controlled hydrolysis of phosphorus trichloride with water or steam. The reaction is exothermic and must be carefully managed to prevent the formation of unwanted by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Phosphorous acid is known for its reducing properties and can undergo oxidation to form phosphoric acid (H3PO4). It also participates in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Major Products Formed

Oxidation of Oxan-2-ol: The oxidation of Oxan-2-ol with potassium permanganate results in the formation of 2-oxanone.

Reduction of Oxan-2-ol: The reduction of Oxan-2-ol with lithium aluminum hydride yields 1,4-butanediol.

Oxidation of Phosphorous Acid: The oxidation of phosphorous acid with strong oxidizing agents like hydrogen peroxide (H2O2) produces phosphoric acid.

Wissenschaftliche Forschungsanwendungen

Oxan-2-ol and phosphorous acid have a wide range of applications in scientific research:

Chemistry: Oxan-2-ol is used as a solvent and a reagent in organic synthesis. Phosphorous acid is used as a reducing agent and a precursor for the synthesis of other phosphorus-containing compounds.

Biology: Phosphorous acid is used in the study of phosphorus metabolism and as a fungicide in agriculture.

Medicine: Phosphorous acid derivatives are investigated for their potential use in pharmaceuticals, particularly in the treatment of bone diseases.

Industry: Oxan-2-ol is used as a solvent in the production of polymers and resins. Phosphorous acid is used in the manufacture of phosphonates, which are used as scale inhibitors and corrosion inhibitors in water treatment.

Wirkmechanismus

The mechanism of action of Oxan-2-ol involves its ability to act as a nucleophile in chemical reactions, where the hydroxyl group can participate in nucleophilic substitution and addition reactions.

Phosphorous acid exerts its effects through its reducing properties. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions, including the reduction of metal ions and the synthesis of phosphonates.

Vergleich Mit ähnlichen Verbindungen

Phosphorous Acid (H₃PO₃)

Phosphorous acid (IUPAC name: phosphonic acid) is a diprotic acid with the chemical formula H₃PO₃. It exists in equilibrium with its minor tautomer, P(OH)₃, but is primarily used as a reducing agent and intermediate in organic synthesis . Key properties include:

Oxan-2-ol

Oxan-2-ol (C₅H₁₀O₂) is a cyclic ether alcohol, structurally related to tetrahydrofuran (THF) with a hydroxyl group at the 2-position.

Comparison with Similar Compounds

Phosphorous Acid vs. Other Phosphorus Oxoacids

Key Findings :

Oxan-2-ol vs. Cyclic Ether Alcohols

Key Findings :

- Oxan-2-ol’s stereochemical versatility (e.g., (2R,4R)-isomers) makes it valuable in asymmetric synthesis, unlike simpler cyclic alcohols .

- Tetrahydrofurfuryl alcohol has broader industrial use due to its lower cost and higher stability .

Research and Market Trends

Phosphorous Acid Market Insights

Oxan-2-ol Derivatives in Biomedicine

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.